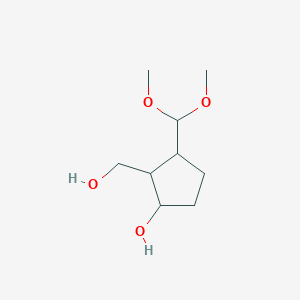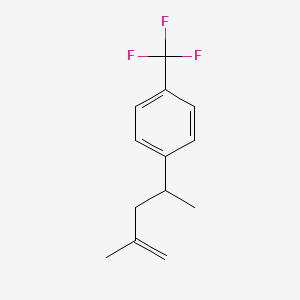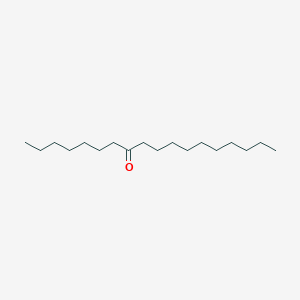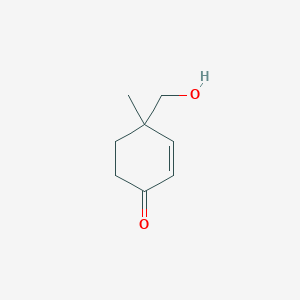
3-(Dimethoxymethyl)-2-(hydroxymethyl)cyclopentan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Dimethoxymethyl)-2-(hydroxymethyl)cyclopentan-1-ol is an organic compound with the molecular formula C8H16O3. It is a cyclopentanol derivative, characterized by the presence of dimethoxymethyl and hydroxymethyl functional groups. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethoxymethyl)-2-(hydroxymethyl)cyclopentan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with cyclopentanone as the starting material.
Hydroxymethylation: Cyclopentanone undergoes hydroxymethylation using formaldehyde and a base such as sodium hydroxide to form 2-(hydroxymethyl)cyclopentanone.
Dimethoxymethylation: The hydroxymethylated product is then subjected to dimethoxymethylation using dimethoxymethane and an acid catalyst like p-toluenesulfonic acid to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Dimethoxymethyl)-2-(hydroxymethyl)cyclopentan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The dimethoxymethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: 3-(Carboxymethyl)-2-(hydroxymethyl)cyclopentan-1-ol.
Reduction: 3-(Dimethoxymethyl)-2-(hydroxymethyl)cyclopentanol.
Substitution: Various substituted cyclopentanols depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-(Dimethoxymethyl)-2-(hydroxymethyl)cyclopentan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-(Dimethoxymethyl)-2-(hydroxymethyl)cyclopentan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxymethyl and dimethoxymethyl groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity and function. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Hydroxymethyl)cyclopentan-1-ol: Lacks the dimethoxymethyl group, making it less reactive in certain chemical reactions.
2-(Hydroxymethyl)cyclopentan-1-ol: Differently substituted, leading to variations in reactivity and applications.
3-(Methoxymethyl)-2-(hydroxymethyl)cyclopentan-1-ol: Similar structure but with a methoxymethyl group instead of dimethoxymethyl.
Uniqueness
3-(Dimethoxymethyl)-2-(hydroxymethyl)cyclopentan-1-ol is unique due to the presence of both dimethoxymethyl and hydroxymethyl groups, which confer distinct reactivity and potential for diverse applications in synthesis and research.
Eigenschaften
Molekularformel |
C9H18O4 |
|---|---|
Molekulargewicht |
190.24 g/mol |
IUPAC-Name |
3-(dimethoxymethyl)-2-(hydroxymethyl)cyclopentan-1-ol |
InChI |
InChI=1S/C9H18O4/c1-12-9(13-2)6-3-4-8(11)7(6)5-10/h6-11H,3-5H2,1-2H3 |
InChI-Schlüssel |
RPUYQMPQCUNXIA-UHFFFAOYSA-N |
Kanonische SMILES |
COC(C1CCC(C1CO)O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![N-[3-(Triethoxysilyl)propyl]dodecanamide](/img/structure/B13788519.png)

![2-(Methoxymethyl)pyrazolo[1,5-A]pyrimidine-6-carboxylic acid](/img/structure/B13788530.png)

![8,8-Dimethoxy-3-oxatricyclo[3.2.1.0~2,4~]octane](/img/structure/B13788541.png)


![1-(4-Methylphenyl)-2-[(pyridin-2-yl)amino]ethan-1-ol](/img/structure/B13788558.png)

